molecular formula C25H32N2O B12765615 Cyclopentyl fentanyl CAS No. 2088918-01-6

Cyclopentyl fentanyl

Cat. No.: B12765615
CAS No.: 2088918-01-6
M. Wt: 376.5 g/mol
InChI Key: PEASFKSPITUZGT-UHFFFAOYSA-N
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Description

Cyclopentyl fentanyl is an opioid analgesic that is an analog of fentanyl. It has been sold online as a designer drug, primarily in Sweden and other Scandinavian countries. This compound is known for its potent analgesic effects, similar to those of fentanyl, but with slight structural modifications that give it unique properties .

Preparation Methods

The synthesis of cyclopentyl fentanyl involves several steps:

    Starting Material: The synthesis begins with 4-piperidone hydrochloride.

    Formation of 4-anilinopiperidine: This compound is reacted with aniline in a reducing environment to produce 4-anilinopiperidine.

    Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine.

    Final Conversion: This intermediate is converted to this compound by reacting with cyclopentanecarboxylic acid chloride in the presence of halogenated hydrocarbons.

Chemical Reactions Analysis

Cyclopentyl fentanyl undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis and alkylation reactions. The major products formed include normetabolites and hydroxylated derivatives .

Scientific Research Applications

Cyclopentyl fentanyl has several applications in scientific research:

Mechanism of Action

Cyclopentyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, which in turn downregulate adenylate cyclase, reducing the concentration of cyclic AMP (cAMP). The decrease in cAMP leads to reduced neurotransmitter release, resulting in analgesia and sedation .

Comparison with Similar Compounds

Cyclopentyl fentanyl is compared with other fentanyl analogs such as:

  • Cyclopropyl fentanyl
  • Cyclobutyl fentanyl
  • Cyclohexyl fentanyl
  • 2,2,3,3-tetramethylcyclopropyl fentanyl

These compounds share similar structures but differ in the size and nature of the alicyclic ring. This compound is unique due to its five-membered cyclopentyl ring, which affects its metabolic pathways and potency. For example, cyclopropyl fentanyl primarily undergoes N-dealkylation, while this compound shows significant oxidation of the alicyclic ring .

Properties

CAS No.

2088918-01-6

Molecular Formula

C25H32N2O

Molecular Weight

376.5 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide

InChI

InChI=1S/C25H32N2O/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21/h1-6,9-10,13-14,22,24H,7-8,11-12,15-20H2

InChI Key

PEASFKSPITUZGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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